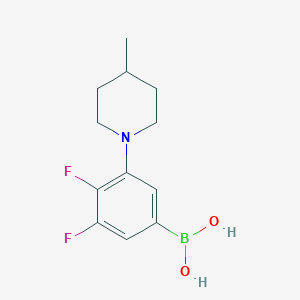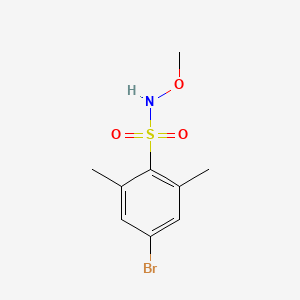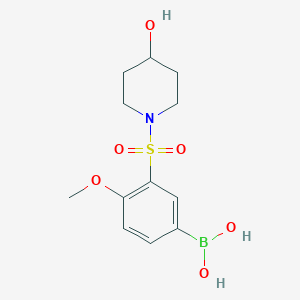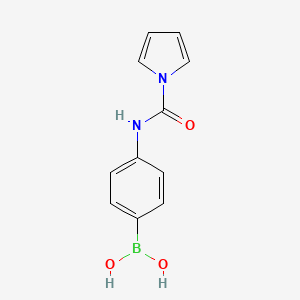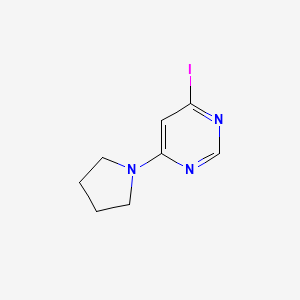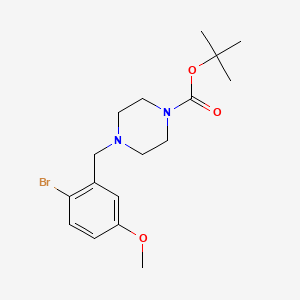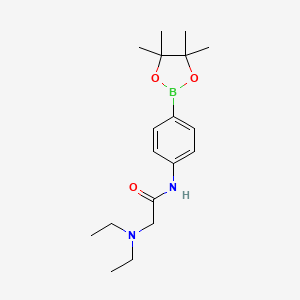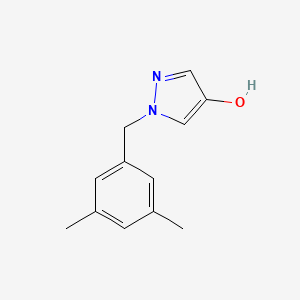
1-(3,5-Dimethylbenzyl)-1H-pyrazol-4-ol
Overview
Scientific Research Applications
Synthesis and Biological Activities of Pyrazoles
Pyrazole derivatives are extensively studied for their biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. These compounds serve as pharmacophores and synthons in organic synthesis, offering strategies for the design of more active biological agents through modifications and derivatizations. The synthesis of pyrazoles involves condensation followed by cyclization under various conditions, highlighting their significance in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Antifungal Applications
Research into antifungal pharmacophore sites against Fusarium oxysporum demonstrates the potential of pyrazole derivatives in combating plant diseases like Bayoud disease, affecting date palms in North Africa and the Middle East. This indicates the agricultural significance of pyrazole compounds in developing targeted molecules for disease management (Kaddouri et al., 2022).
Inhibition of Monoamine Oxidase
Pyrazoline, a derivative of pyrazole, exhibits significant activity towards monoamine oxidase (MAO), suggesting its potential in treating neurological disorders. The selectivity of pyrazoline derivatives towards MAO isoenzymes depends on the bulkiness of the ring, offering insights into the development of selective MAO inhibitors for therapeutic applications (Mathew et al., 2013).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The multicomponent reactions (MCRs) synthesis of pyrazole derivatives has gained popularity due to its efficiency in producing biologically active molecules. This synthesis approach emphasizes the importance of pyrazole moieties in pharmaceutical chemistry, underlining their therapeutic potential across various domains (Becerra et al., 2022).
Pyrazole Scaffolds in Drug Design
Pyrazole scaffolds are integral in designing drugs with antimicrobial, anticancer, and antimalarial properties. These compounds act against multiple targets, including DNA gyrase, topoisomerase IV, and several kinase enzymes, underscoring their versatility in pharmacological applications (Karati et al., 2022).
properties
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-3-10(2)5-11(4-9)7-14-8-12(15)6-13-14/h3-6,8,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBFBIRXGFYHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C=C(C=N2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethylphenyl)methyl]pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



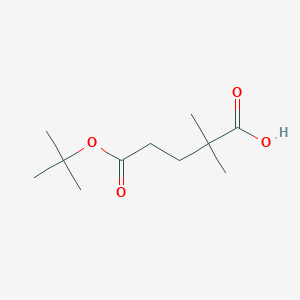
![ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408858.png)


